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Introduction

Activated PI3Kd Syndrome (APDS), also known as p110d&-activating mutation causing
senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a rare primary
immunodeficiency disorder.[1][2][3] It is caused by gain-of-function mutations in the PIK3CD
gene, which encodes the p110d catalytic subunit of phosphoinositide 3-kinase (P13K), or loss-
of-function mutations in the PIK3R1 gene, which encodes the p85a regulatory subunit.[4][5][6]
These mutations lead to hyperactivation of the PI3Kd signaling pathway, primarily affecting
immune cells and resulting in a complex clinical phenotype characterized by recurrent
infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][7][8][9]
This technical guide provides an in-depth overview of the role of PI3Kd in APDS, focusing on
the underlying molecular mechanisms, key experimental findings, and the therapeutic rationale
for targeting PI3KJd.

The PI3Kd Signaling Pathway

The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular
processes, including cell growth, proliferation, survival, and differentiation.[10][11] The class IA
P13Ks, which include PI3Kd, are heterodimers composed of a catalytic subunit (p110) and a
regulatory subunit (p85).[5][7][12] PI3Kd is predominantly expressed in leukocytes, highlighting
its critical role in the immune system.[7]
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Upon activation by various cell surface receptors, including B-cell and T-cell receptors, PI3Kd
phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second
messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates
downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn,
phosphorylates a range of substrates, leading to the activation of the mTOR pathway and the
inhibition of the FOXO1 transcription factor.[2][10] This signaling cascade is essential for
normal lymphocyte development, activation, and function.[11]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to
constitutive activation of PI3KJ, resulting in excessive PIP3 production and downstream
signaling.[5][6] This hyperactivation disrupts normal lymphocyte homeostasis, leading to the
characteristic immunodeficiency and immune dysregulation seen in patients.[2][3][13]
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PI3Kd Signaling Pathway in APDS
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PI3Kd signaling pathway hyperactivation in APDS.
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Consequences of PI3BKd Hyperactivation in APDS

The overactive PI3Kd pathway in APDS leads to a range of immunological abnormalities:

o B-Cell Defects: Patients with APDS exhibit impaired B-cell development and function.[14][15]
This includes reduced numbers of mature B cells, an accumulation of transitional B cells,
and defects in immunoglobulin class switching, leading to hypogammaglobulinemia and
impaired antibody responses to vaccines and infections.[15]

o T-Cell Dysregulation: The T-cell compartment is also significantly affected, with a decrease in
naive T cells and an accumulation of senescent, terminally differentiated effector T cells.[2]
[3] This leads to impaired T-cell help for B cells and a compromised ability to control viral
infections, particularly with herpesviruses like Epstein-Barr virus (EBV) and cytomegalovirus
(CMV).[2][3][13]

o Lymphoproliferation: The increased proliferation and survival signals driven by hyperactive
PI3Kd contribute to the development of benign lymphoproliferation, including
lymphadenopathy and splenomegaly.[7] This chronic immune activation also increases the
risk of developing B-cell lymphomas.[2][3]

e Autoimmunity: The breakdown in immune tolerance due to dysfunctional B and T cells can
lead to autoimmune manifestations, such as autoimmune cytopenias.[2]

Therapeutic Targeting of PI3Kd: Leniolisib

The central role of PI3Kd hyperactivation in the pathophysiology of APDS makes it a prime
therapeutic target. Leniolisib (Joenja®) is a selective PI3Kd inhibitor that has been approved for
the treatment of APDS in patients 12 years of age and older.[1]

Mechanism of Action

Leniolisib selectively inhibits the delta isoform of PI3K, with significantly lower activity against
the alpha, beta, and gamma isoforms.[6][16] By blocking the catalytic activity of PI3KJ,
leniolisib reduces the production of PIP3 and dampens the downstream signaling cascade,
including the phosphorylation of Akt.[16][17][18] This helps to normalize immune cell function
and ameliorate the clinical manifestations of APDS.[1][16]
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Clinical Efficacy of Leniolisib

Clinical trials have demonstrated the efficacy of leniolisib in treating patients with APDS. The
key findings from a phase 3, randomized, placebo-controlled trial are summarized below.[19]
[20][21]

Table 1: Efficacy of Leniolisib in a Phase 3 Clinical Trial

Endpoint Leniolisib (n=21) Placebo (n=10) p-value

Change from Baseline
in Index Lymph Node
Size (log10 SPD)

Adjusted Mean

-0.25 -0.12 0.0006[19][20][22][23]
Change

Change from Baseline
in Percentage of

Naive B Cells

Adjusted Mean 0.0002[19][20][22][23]
37.30 -1.1t0-16.5
Change [24]

Change from Baseline
in Spleen Volume

(cm3)

Adjusted Mean
) -186 - 0.0020[19][20]
Difference

Reduction in Lymph

) 62.7% 5% N/A[6][16]
Node Size

Reduction in Spleen
37.6% N/A N/A[6][16]
Volume

*SPD: Sum of the product of the perpendicular diameters. Data from Rao et al., Blood, 2023.
[19][20][21][23]
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These data demonstrate that leniolisib significantly reduces lymphoproliferation (as measured
by lymph node and spleen size) and improves immune reconstitution (as indicated by the
increase in naive B cells) in patients with APDS.[7][9][19] Long-term open-label extension
studies have shown that these improvements are durable.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PI3Kd function
and the effects of its inhibition in the context of APDS.

PI3Kd Activity Assay

This protocol describes a general method for measuring PI3Kd kinase activity, which can be
adapted for screening inhibitors. Commercial kits are also available for this purpose.[25][26][27]
[28][29]

Principle: The assay measures the amount of ADP produced from the kinase reaction where
PI3Kd phosphorylates its lipid substrate, PIP2, using ATP. The ADP is then converted to ATP,
which is used by a luciferase to generate a luminescent signal that is proportional to the PI3Kd
activity.[25][28]

Materials:

e Recombinant human PI3Kd (p110d/p85a)

e PI3K lipid substrate (e.g., PIP2)

e ATP

o Kinase assay buffer

o ADP-Glo™ Kinase Assay reagents (or similar)
o White 96-well or 384-well plates

e Luminometer

Procedure:
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Prepare the kinase reaction buffer and dilute the PI3K lipid substrate and ATP to the desired
concentrations.

Dilute the recombinant PI3K& enzyme in the prepared reaction buffer/lipid substrate mixture.
To test inhibitors, add the compound or vehicle (e.g., DMSO) to the wells of the assay plate.
Add the enzyme/lipid mixture to the wells.
Initiate the kinase reaction by adding ATP.

Incubate the plate at the recommended temperature and for the specified time for the kinase
reaction to proceed.

Stop the kinase reaction and measure the amount of ADP produced using a detection
reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

Read the luminescence on a plate reader. The signal is proportional to the PI3Kd activity.
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PI3Kd Activity Assay Workflow
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Workflow for a PI3Kd activity assay.

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://www.benchchem.com/product/b610608?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Lymphocyte Immunophenotyping by Flow Cytometry

This protocol outlines the general steps for immunophenotyping of peripheral blood

mononuclear cells (PBMCs) to assess different lymphocyte populations, which is crucial for

monitoring disease progression and treatment response in APDS.[30]

Principle: Fluorochrome-conjugated antibodies specific for cell surface markers are used to

identify and quantify different lymphocyte subsets (e.g., naive B cells, transitional B cells,

senescent T cells) using a flow cytometer.

Materials:

PBMCs isolated from whole blood (e.qg., by Ficoll-Paque density gradient centrifugation)

Fluorochrome-conjugated antibodies against markers such as CD19, CD27, CD10, CD4,
CD8, PD-1, CD57, etc.

Flow cytometry staining buffer (e.g., PBS with 1% BSA)
12x75 mm flow cytometry tubes or 96-well round-bottom plates

Flow cytometer

Procedure:

Isolate PBMCs from whole blood.

Aliquot 1-2 million cells per tube or well.

Wash the cells with staining buffer.

Resuspend the cells in a small volume of staining buffer and add the antibody cocktail.
Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer to remove unbound antibodies.

Resuspend the cells in staining buffer for acquisition on the flow cytometer.
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e Acquire the samples and analyze the data using appropriate software to quantify the different
lymphocyte populations.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess T-cell proliferation using the fluorescent dye
Carboxyfluorescein succinimidyl ester (CFSE).[31][32][33][34][35]

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With
each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows
for the tracking of cell proliferation over several generations by flow cytometry.

Materials:

Isolated T cells or PBMCs

CFSE staining solution

Cell culture medium

T-cell mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)

Flow cytometer

Procedure:

Resuspend isolated T cells or PBMCs in PBS at a concentration of 1-10 x 106 cells/mL.

o Add CFSE staining solution to the cell suspension at the desired final concentration (typically
1-5 pM).

 Incubate for 10-20 minutes at 37°C.
e Quench the staining reaction by adding 5-10 volumes of complete cell culture medium.
e Wash the cells twice with complete medium.

o Plate the CFSE-labeled cells in a culture plate and stimulate with a T-cell mitogen.
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e Culture the cells for 3-5 days.

e Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of
decreasing fluorescence intensity represents a successive generation of cell division.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details a common method for detecting apoptosis using Annexin V and Propidium
lodide (PI) staining followed by flow cytometry.[4][36][37][38]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer
leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,
has a high affinity for PS and can be used to identify apoptotic cells. Pl is a fluorescent nuclear
stain that is excluded by live cells with intact membranes but can enter late apoptotic and
necrotic cells.[36]

Materials:

Cell suspension

Annexin V-FITC (or another fluorochrome conjugate)

Propidium lodide (PI)

1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Harvest the cells and wash them once with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10”6 cells/mL.

Add 5 pL of Annexin V-FITC and 5 pL of Pl to 100 pL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Annexin V Binding Buffer to each tube.
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e Analyze the cells by flow cytometry within one hour.
o Live cells: Annexin V-negative, Pl-negative
o Early apoptotic cells: Annexin V-positive, Pl-negative

o Late apoptotic/necrotic cells: Annexin V-positive, Pl-positive
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Annexin V/PI Apoptosis Assay Workflow
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Workflow for an Annexin V/PI apoptosis assay.

Conclusion
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The identification of PI3Kd hyperactivation as the underlying cause of APDS has been a
significant advancement in the field of primary immunodeficiencies. This understanding has
paved the way for the development of targeted therapies, such as the selective PI3Kd inhibitor
leniolisib, which has shown considerable promise in correcting the immune dysregulation and
improving the clinical outcomes for patients with this debilitating disease. Further research into
the intricate roles of PI3Kd in immune cell function will continue to provide valuable insights for
the development of novel therapeutic strategies for APDS and other immune-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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